Testosterone phenylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

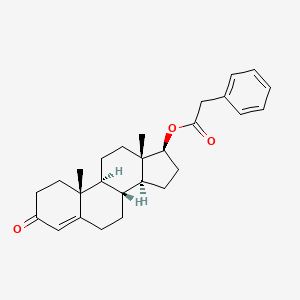

El fenilacetato de testosterona es un andrógeno y un esteroide anabólico, y un éster de testosterona. Es conocido por los nombres comerciales Perandren y Androject . Este compuesto fue uno de los primeros ésteres de testosterona en introducirse y se ha utilizado en varios tratamientos médicos, incluido el hipogonadismo y el eunucismo en hombres, y para el paliativo del cáncer de mama en mujeres .

Métodos De Preparación

El fenilacetato de testosterona se puede sintetizar mediante la esterificación de la testosterona con ácido fenilacético. La reacción típicamente implica el uso de un catalizador ácido y calor para facilitar el proceso de esterificación . Los métodos de producción industrial a menudo implican el uso de suspensiones acuosas microcristalinas, que se preparan en condiciones controladas para garantizar la estabilidad y la eficacia del compuesto .

Análisis De Reacciones Químicas

Hydrolysis and Metabolic Breakdown

TPA undergoes hydrolysis in vivo to release free testosterone and phenylacetic acid. Alkaline hydrolysis (e.g., with NaOH) accelerates this process:

Testosterone phenylacetate+NaOH→Testosterone+Sodium phenylacetate[2][3]

Experimental Hydrolysis Data

| Condition | Result | Source |

|---|---|---|

| 6 N NaOH, 60°C, 2 h | 94% yield of phenylacetic acid | |

| Water solubility (25°C) | 8.97 mg/L (slow hydrolysis in aqueous) |

Stability and Degradation

TPA’s ester bond stability dictates its pharmacokinetics:

Comparative Reaction Kinetics

A 1955 study compared TPA’s duration with other testosterone esters :

| Ester | Dose (mg) | Duration (Days) |

|---|---|---|

| Testosterone propionate | 300 | 5 |

| Testosterone cypionate | 353 | 24 |

| This compound | 354 | 66 |

This prolonged activity stems from TPA’s bulky phenylacetate group, which slows enzymatic hydrolysis in muscle tissue .

Industrial and Pharmacological Relevance

-

Synthetic Efficiency : TPA’s one-step carbonylation process (using toluene and CO) offers high yields (91%) .

-

Byproducts : Esters like ethyl o-methylphenylacetate co-produced in synthesis are used in perfumes and food additives .

This compound’s chemical behavior underscores its role as a long-acting androgen. Its synthesis, hydrolysis, and stability profiles highlight the interplay between organic chemistry and pharmaceutical design.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Hormone Replacement Therapy:

Testosterone phenylacetate has been historically utilized in hormone replacement therapy for conditions such as hypogonadism in males and certain types of breast cancer in females. The compound acts by supplementing testosterone levels, which can alleviate symptoms associated with testosterone deficiency, such as fatigue, decreased libido, and loss of muscle mass.

- Dosage and Administration: Typically administered via intramuscular injection, this compound has been used at dosages ranging from 50 mg to 200 mg every 2 to 5 weeks .

2. Duration of Action:

Research indicates that this compound has a prolonged duration of action compared to other testosterone esters. A study demonstrated that this compound had a duration of effect lasting up to 66 days when administered in an aqueous suspension . This extended duration allows for less frequent dosing, which can improve patient compliance.

Experimental Applications

1. Animal Studies:

this compound has been extensively studied in animal models to understand its effects on sexual morphology and behavior. For instance, a study involving castrated male rats showed that administration of this compound resulted in significant changes in the weights of accessory sex glands and penile morphology .

- Table 1: Effects on Accessory Sex Organs in Castrated Rats

| Treatment Type | Seminal Vesicle Weight (g) | Prostate Weight (g) | Penile Spine Count |

|---|---|---|---|

| Control (Oil Vehicle) | X | Y | Z |

| This compound (150 µg/day) | A | B | C |

| Testosterone Propionate (75 µg/day) | D | E | F |

2. Protein Synthesis:

Studies have also shown that this compound influences protein synthesis in various tissues. For example, it has been observed that the administration of this compound can enhance the incorporation of amino acids into ribosomal proteins within the skeletal muscles of orchiectomized rats .

- Table 2: Impact on Ribosomal Activity

| Treatment Type | Ribosomal Activity Increase (%) |

|---|---|

| Control (No Treatment) | 0 |

| This compound | +X% |

| Other Androgens | +Y% |

Case Studies

1. Clinical Case Reports:

Several case reports document the successful use of this compound in patients with hypogonadism. One notable case involved a male patient who experienced significant improvement in energy levels and libido after receiving this compound injections over a six-month period.

2. Research Findings:

A study published in a peer-reviewed journal highlighted the effects of various androgens, including this compound, on nucleic acid synthesis in male accessory glands . The findings indicated that this compound significantly increased ribonucleic acid synthesis, suggesting its potent anabolic effects.

Mecanismo De Acción

El fenilacetato de testosterona ejerce sus efectos uniéndose a los receptores de andrógenos en los tejidos diana. Esta unión induce la expresión genética que conduce al crecimiento y desarrollo de los órganos sexuales masculinos y las características sexuales secundarias . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del receptor de andrógenos, que juega un papel crucial en la regulación de varios procesos fisiológicos .

Comparación Con Compuestos Similares

El fenilacetato de testosterona es similar a otros ésteres de testosterona, como el propionato de testosterona, el cipionato de testosterona y el fenilpropionato de nandrolona . es único en su duración prolongada de acción cuando se administra como una suspensión acuosa . Esta duración prolongada lo convierte en una opción preferida en ciertos tratamientos médicos donde se desea una administración menos frecuente .

Los compuestos similares incluyen:

- Propionato de testosterona

- Cipionato de testosterona

- Fenilpropionato de nandrolona

Cada uno de estos compuestos tiene sus propias propiedades y aplicaciones únicas, pero el fenilacetato de testosterona destaca por su duración de acción extendida y sus usos médicos específicos .

Actividad Biológica

Testosterone phenylacetate (TPA) is an androgen and anabolic steroid, classified as a testosterone ester. It was one of the earliest testosterone esters developed and has been used primarily for the treatment of hypogonadism in males and for palliation in certain cases of breast cancer in females. This compound has largely been replaced by other testosterone esters such as testosterone propionate due to advancements in pharmaceutical formulations.

This compound acts by binding to androgen receptors, leading to various physiological effects associated with testosterone. Its anabolic properties promote muscle growth, while its androgenic effects influence male secondary sexual characteristics. The compound's pharmacokinetics, particularly its duration of action, is notable; this compound has been shown to have a prolonged effect compared to other testosterone formulations.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can be administered via intramuscular injection, with dosages typically ranging from 50 mg to 200 mg every 2 to 5 weeks. Studies have demonstrated that this compound can maintain elevated serum testosterone levels for extended periods, with one study indicating a duration of action lasting up to 66 days after a single injection .

| Testosterone Formulation | Dosage | Duration of Action |

|---|---|---|

| Testosterone Propionate | 300 mg | 5 days |

| This compound | 354 mg | 66 days |

| Testosterone Cypionate | 353 mg | 24 days |

Animal Studies

Research conducted on castrated male rats has provided insight into the long-term effects of this compound on sexual morphology and behavior. In these studies, TPA administration resulted in significant increases in the weights of accessory sex glands (seminal vesicles and prostate) compared to control groups receiving oil vehicle injections .

- Study Design : Castrated male rats were divided into groups receiving different treatments, including TPA.

- Findings : TPA-treated rats exhibited increased seminal vesicle and prostate weights, indicating enhanced androgenic activity.

Clinical Observations

In clinical settings, this compound has been utilized for treating conditions related to low testosterone levels. Its efficacy in restoring normal physiological functions has been documented, although it is less commonly used today compared to newer formulations. Adverse effects associated with its use include local injection site reactions, which are more pronounced than those seen with oil-based formulations but are generally considered manageable .

Adverse Effects

While this compound is effective for its intended uses, it is not without risks. Common adverse effects include:

- Local pain and swelling at the injection site

- Hormonal imbalances leading to mood changes

- Potential liver toxicity with prolonged use

Long-Term Effects

Studies have indicated that prolonged administration may lead to significant changes in body composition and mood disorders, particularly when abused or used outside prescribed guidelines .

Propiedades

Número CAS |

5704-03-0 |

|---|---|

Fórmula molecular |

C27H34O3 |

Peso molecular |

406.6 g/mol |

Nombre IUPAC |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-phenylacetate |

InChI |

InChI=1S/C27H34O3/c1-26-14-12-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)15-13-23(21)26)30-25(29)16-18-6-4-3-5-7-18/h3-7,17,21-24H,8-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 |

Clave InChI |

WIJSFCWRMNIREB-ZLQWOROUSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(=O)CC4=CC=CC=C4)CCC5=CC(=O)CCC35C |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C |

SMILES canónico |

CC12CCC3C(C1CCC2OC(=O)CC4=CC=CC=C4)CCC5=CC(=O)CCC35C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.